An In-depth Technical Guide to Methyl 4-oxospiro[2.4]heptane-5-carboxylate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Methyl 4-oxospiro[2.4]heptane-5-carboxylate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of Methyl 4-oxospiro[2.4]heptane-5-carboxylate, a spirocyclic β-keto ester with significant potential in synthetic organic chemistry and drug discovery. While direct literature on this specific molecule is sparse, this document leverages established chemical principles and data from analogous structures to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications, offering a solid foundation for its synthesis and utilization in a research setting.
Molecular Structure and Physicochemical Properties
Methyl 4-oxospiro[2.4]heptane-5-carboxylate possesses a unique and rigid three-dimensional structure, characterized by a cyclopropane ring spiro-fused to a cyclopentanone ring at the C3 position. The molecule incorporates two key functional groups: a ketone and a methyl ester, which are in a β-relationship, classifying it as a β-keto ester.
dot graph "Methyl_4-oxospiro_2_4_heptane-5-carboxylate" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of Methyl 4-oxospiro[2.4]heptane-5-carboxylate.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Formal Charge | 0 |
| Complexity | 224 |
The spirocyclic nature of this molecule imparts significant conformational rigidity. Such rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1][2][3] The presence of both a hydrogen bond acceptor (ketone and ester carbonyls) and a potential nucleophilic center (the enolizable α-carbon) suggests a rich chemical reactivity profile.
Plausible Synthetic Pathways
Retrosynthetic Analysis
A retrosynthetic analysis suggests two primary pathways:
-
Pathway A: Dieckmann Condensation. This approach involves the intramolecular condensation of a diester precursor containing a cyclopropane ring.
-
Pathway B: Alkylation and Intramolecular Cyclization. This route starts with a pre-formed cyclopentanone ring, which is then alkylated with a 1,2-dihaloethane followed by an intramolecular cyclization to form the spiro-fused cyclopropane ring.
dot graph Retrosynthesis { rankdir=RL; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Retrosynthetic analysis of Methyl 4-oxospiro[2.4]heptane-5-carboxylate.
Proposed Synthetic Protocol (Pathway B)
This pathway is often more practical due to the commercial availability of the starting materials.
Step 1: Alkylation of Methyl 2-oxocyclopentanecarboxylate
The initial step involves the alkylation of the enolate of methyl 2-oxocyclopentanecarboxylate with 1,2-dibromoethane.
Experimental Protocol:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C, add methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise.
-
Stir the resulting solution at room temperature for 1 hour to ensure complete enolate formation.
-
Add 1,2-dibromoethane (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-bromoethyl)-2-oxocyclopentanecarboxylate.
Step 2: Intramolecular Cyclization
The second step is an intramolecular cyclization to form the spiro[2.4]heptane ring system. This is typically achieved using a non-nucleophilic base to promote an intramolecular SN2 reaction.
Experimental Protocol:
-
Dissolve the product from Step 1 in anhydrous THF.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Quench the reaction with water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 4-oxospiro[2.4]heptane-5-carboxylate.
dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Proposed two-step synthesis of the target molecule.
Spectroscopic Characterization (Predicted)
The structural elucidation of Methyl 4-oxospiro[2.4]heptane-5-carboxylate would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted.[4][5][6][7][8][9][10][11][12]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | δ 3.7 (s, 3H, -OCH₃), 2.8-2.2 (m, 4H, cyclopentanone CH₂), 1.0-0.5 (m, 4H, cyclopropane CH₂) |
| ¹³C NMR | δ 205 (C=O, ketone), 170 (C=O, ester), 60 (spiro C), 52 (-OCH₃), 40-20 (cyclopentanone CH₂), 15-5 (cyclopropane CH₂) |
| IR (Infrared) | ν 1750-1735 cm⁻¹ (C=O stretch, ester), 1725-1705 cm⁻¹ (C=O stretch, ketone), 1250-1000 cm⁻¹ (C-O stretch) |
| MS (Mass Spec) | m/z 168 (M⁺), characteristic fragments from loss of -OCH₃ (m/z 137) and -COOCH₃ (m/z 109) |
The ¹H NMR spectrum is expected to show a characteristic singlet for the methyl ester protons and complex multiplets for the cyclopentanone and cyclopropane protons. The ¹³C NMR spectrum will be distinguished by the two carbonyl signals and the upfield signals of the cyclopropane carbons. The IR spectrum will prominently display the two carbonyl stretching frequencies.[13][14][15] The mass spectrum would likely show the molecular ion peak and fragmentation patterns typical for cyclic ketones and methyl esters.[16][17][18]
Chemical Reactivity and Synthetic Utility
The presence of multiple functional groups makes Methyl 4-oxospiro[2.4]heptane-5-carboxylate a versatile synthetic intermediate.
-
Enolate Chemistry: The α-proton to the ketone and ester is acidic and can be deprotonated to form an enolate. This enolate can participate in various carbon-carbon bond-forming reactions, such as alkylations, aldol condensations, and Michael additions.
-
Carbonyl Chemistry: The ketone carbonyl is susceptible to nucleophilic attack, allowing for the introduction of various functional groups via reactions like Grignard additions, Wittig reactions, and reductive aminations.
-
Reduction: The ketone can be selectively reduced to the corresponding alcohol, introducing a new stereocenter.
-
Decarboxylation: Under appropriate conditions (e.g., Krapcho decarboxylation), the methoxycarbonyl group can be removed to yield spiro[2.4]heptan-4-one.
dot graph Reactivity { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Caption: Potential chemical transformations of the title compound.
Applications and Future Perspectives
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2][3][19] The rigid framework of Methyl 4-oxospiro[2.4]heptane-5-carboxylate makes it an attractive building block for the synthesis of novel therapeutic agents.
Potential applications include:
-
Scaffold for Drug Discovery: The core structure can be elaborated with various functional groups to generate libraries of compounds for screening against a wide range of biological targets. The spirocyclic nature can help in exploring new chemical space and developing compounds with improved potency and selectivity.[20][21][22][23][24][25][26]
-
Probes for Chemical Biology: The molecule can be functionalized with fluorescent tags or other reporter groups to create chemical probes for studying biological processes.
-
Asymmetric Synthesis: The ketone can be asymmetrically reduced to create chiral building blocks for the synthesis of complex natural products and pharmaceuticals.
Future research in this area could focus on the development of efficient and stereoselective syntheses of this and related spirocyclic compounds. Furthermore, the exploration of the biological activity of derivatives of Methyl 4-oxospiro[2.4]heptane-5-carboxylate could lead to the discovery of novel drug candidates.
Conclusion
Methyl 4-oxospiro[2.4]heptane-5-carboxylate represents a fascinating, albeit underexplored, chemical entity with considerable potential. This guide has provided a theoretical framework for its synthesis, a prediction of its key spectroscopic features, and an overview of its potential reactivity and applications. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this promising spirocyclic building block.
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